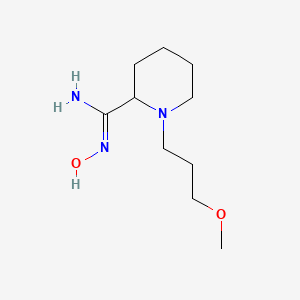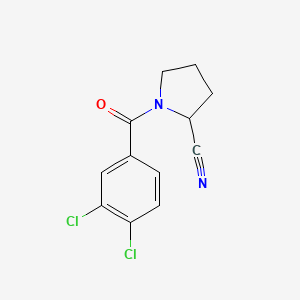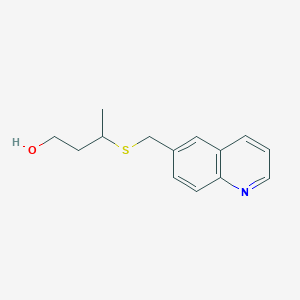![molecular formula C12H15NO4 B7578994 2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid](/img/structure/B7578994.png)
2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), is a synthetic compound that is widely used in scientific research. This compound is a selective agonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes in the brain.
作用机制
2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid acts as a selective agonist of the this compound receptor, which is a type of ionotropic glutamate receptor that is widely distributed in the brain. The binding of this compound to the this compound receptor leads to the opening of ion channels and the influx of cations such as sodium and calcium into the cell. This depolarization of the neuron can lead to the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of the this compound receptor by this compound can lead to a variety of biochemical and physiological effects. These include the release of neurotransmitters such as glutamate and dopamine, the activation of downstream signaling pathways such as the MAPK/ERK pathway, and the induction of synaptic plasticity and long-term potentiation (LTP) and long-term depression (LTD). This compound has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases.
实验室实验的优点和局限性
2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid is a widely used tool in scientific research due to its selective activation of the this compound receptor and its ability to induce depolarization of neurons. However, there are some limitations to the use of this compound in lab experiments. One limitation is that the effects of this compound on synaptic plasticity and long-term potentiation (LTP) and long-term depression (LTD) can be variable depending on the experimental conditions. Another limitation is that the effects of this compound on neuronal excitability and neurotransmitter release can be dose-dependent and may require careful titration.
未来方向
There are many potential future directions for 2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid research. One area of interest is the role of this compound receptor activation in learning and memory processes and the potential therapeutic applications of this compound agonists in cognitive disorders such as Alzheimer's disease. Another area of interest is the development of more selective and potent this compound receptor agonists and antagonists for use in scientific research and potential therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects and could lead to new treatment options for a variety of neurological and psychiatric disorders.
合成方法
The synthesis of 2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid involves the reaction of 2-methyl-3-oxobutanoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product, this compound.
科学研究应用
2-Hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid is widely used in scientific research as a tool to study the function of the this compound receptor and its role in synaptic transmission, plasticity, and learning and memory processes. This compound is used to activate the this compound receptor and induce depolarization of neurons, which can lead to the release of neurotransmitters and the activation of downstream signaling pathways. This compound is also used to study the effects of this compound receptor activation on synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD).
属性
IUPAC Name |
2-hydroxy-2-methyl-3-[(2-phenylacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(17,11(15)16)8-13-10(14)7-9-5-3-2-4-6-9/h2-6,17H,7-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJMQQGGVGPINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)

![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
